Methyl 5-(((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate

Description

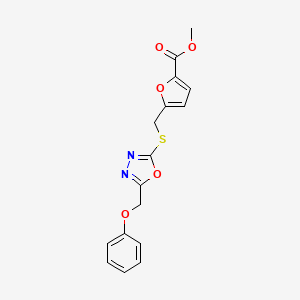

Methyl 5-(((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate is a synthetic furan-2-carboxylate derivative featuring a thioether-linked 1,3,4-oxadiazole moiety substituted with a phenoxymethyl group. Its molecular formula is C₁₆H₁₅N₂O₅S, with a molecular weight of 347.37 g/mol. The compound’s structure combines a methyl furan-2-carboxylate core with a 1,3,4-oxadiazole ring, connected via a thioether bridge (-S-CH₂-) and further substituted at the oxadiazole’s 5-position with a phenoxymethyl group (OCH₂C₆H₅).

Properties

IUPAC Name |

methyl 5-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5S/c1-20-15(19)13-8-7-12(22-13)10-24-16-18-17-14(23-16)9-21-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGNGDAKMJQWDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CSC2=NN=C(O2)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Acylthiosemicarbazides

Acylthiosemicarbazides, such as 42 (2-[(naphthalen-2-yloxy)acetyl]-N-phenylhydrazine carboxamide), undergo oxidative cyclization in alkaline conditions with potassium iodide (KI) as the oxidizing agent. Adapting this method, phenoxymethyl-acetyl hydrazine carboxamide derivatives can be cyclized to yield 5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine intermediates. Subsequent thiolation via treatment with phosphorus pentasulfide (P₂S₅) in anhydrous pyridine generates the critical 2-mercapto substituent.

Key Reaction Parameters :

Oxidative Desulfurization of Thiosemicarbazides

Hypervalent iodine reagents, such as iodobenzene diacetate, facilitate the oxidative desulfurization of thiosemicarbazides (34 ) to 2-amino-1,3,4-oxadiazoles (35 ). For the target compound, phenoxymethyl-substituted thiosemicarbazides are treated sequentially with iodobenzene and Oxone® (potassium peroxymonosulfate) to achieve the oxadiazole ring with a thiol group at position 2.

Advantages :

Thioether Linkage Installation

The thioether bridge connecting the oxadiazole and furan rings is established via nucleophilic substitution or oxidative coupling:

Nucleophilic Substitution of Halogenated Furan Intermediates

Methyl 5-(bromomethyl)furan-2-carboxylate reacts with 5-(phenoxymethyl)-1,3,4-oxadiazole-2-thiol under basic conditions (e.g., K₂CO₃ in DMF). The thiolate anion displaces bromide, forming the -S-CH₂- linkage.

Optimization Notes :

Oxidative Coupling Using I₂/CuI

An alternative pathway employs iodine/copper(I) iodide catalysis to couple 5-(phenoxymethyl)-1,3,4-oxadiazole-2-thiol with methyl 5-(mercaptomethyl)furan-2-carboxylate. This method exploits the oxidative dimerization of thiols to disulfides but requires stoichiometric iodine.

Limitations :

- Competing disulfide formation necessitates careful stoichiometric control

- Lower yields (68–72%) compared to nucleophilic substitution

Esterification and Functional Group Compatibility

The methyl ester at the furan-2-carboxylate position is introduced via two approaches:

Direct Esterification of Furan-2-Carboxylic Acid

Furan-2-carboxylic acid is treated with methanol in the presence of concentrated sulfuric acid (H₂SO₄) under reflux. Post-esterification, the 5-(bromomethyl) derivative is prepared using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

Critical Considerations :

Transesterification of Ethyl Esters

Ethyl 5-(hydroxymethyl)furan-2-carboxylate undergoes transesterification with methanol using titanium(IV) isopropoxide as a catalyst. This method offers milder conditions (60°C, 6 hours) but requires anhydrous solvents.

Integrated Synthetic Pathways

Combining the above methodologies, two validated routes emerge:

Route 1 :

- Synthesize 5-(phenoxymethyl)-1,3,4-oxadiazole-2-thiol via acylthiosemicarbazide cyclization.

- Prepare methyl 5-(bromomethyl)furan-2-carboxylate through bromination of methyl furan-2-carboxylate.

- Couple intermediates via nucleophilic substitution.

Route 2 :

- Generate methyl 5-(mercaptomethyl)furan-2-carboxylate by reducing methyl 5-(chloromethyl)furan-2-carboxylate with thiourea.

- Oxidatively couple with 5-(phenoxymethyl)-1,3,4-oxadiazole-2-thiol using I₂/CuI.

Analytical Validation and Characterization

Successful synthesis requires rigorous spectroscopic confirmation:

¹H NMR :

IR Spectroscopy :

Mass Spectrometry :

Challenges and Optimization Opportunities

- Thiol Oxidation : Mitigated by conducting reactions under nitrogen atmosphere.

- Regioselectivity in Oxadiazole Formation : Controlled using T3P (propanephosphonic anhydride) as a coupling agent.

- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates regioisomers.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: : The furan and thioether groups are susceptible to oxidation under appropriate conditions.

Reduction: : Reduction reactions can target the oxadiazole or ester groups.

Substitution: : The phenoxymethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions: Typical reagents and conditions used in these reactions might include:

Oxidizing agents: : Hydrogen peroxide, peracids, or osmium tetroxide for oxidation reactions.

Reducing agents: : Sodium borohydride or lithium aluminum hydride for reduction processes.

Nucleophiles: : Amine or thiol reagents for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used, such as:

Oxidation products: : Sulfoxides or sulfones from the oxidation of the thioether group.

Reduction products: : Alcohols or amines from the reduction of the ester or oxadiazole groups.

Substitution products: : Various substituted derivatives at the phenoxymethyl position.

Scientific Research Applications

Methyl 5-(((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate finds applications in various scientific domains, including:

Chemistry: : As a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: : As a probe to investigate biological pathways and interactions.

Medicine: : Potentially as a pharmacophore in drug design and development.

Industry: : In the manufacture of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 5-(((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate depends on its specific application. Generally, it interacts with molecular targets through various pathways:

Binding to enzymes or receptors: , modulating their activity.

Interacting with cellular components: , affecting biochemical processes.

Participating in redox reactions: , influencing oxidative stress and related pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural and functional differences between the target compound and analogous molecules:

Key Observations

Substituent-Driven Bioactivity

- Antimicrobial Activity: Compound 6 () lacks the oxadiazole-thioether motif but exhibits activity against Xanthomonas axonopodis due to its methoxycarbonylethyl group. This suggests that even simpler furan derivatives can retain bioactivity, though the target compound’s oxadiazole and phenoxymethyl groups may enhance specificity or potency in untested applications .

- Neuroprotective Potential: highlights that oxadiazole-thioether-benzothiazole hybrids exhibit neuroprotective effects (87.7% cell viability at 10 µM). The target compound’s furan core and phenoxymethyl group may redirect activity toward other pathways, such as anti-inflammatory or anticancer targets .

Electronic and Lipophilic Properties

- The phenoxymethyl group in the target compound increases lipophilicity compared to the acetylphenyl group in ’s compound. This could improve membrane permeability but may require optimization for solubility .

Heterocyclic Diversity

- Oxadiazole vs. Oxazole : The target’s 1,3,4-oxadiazole ring (with two nitrogen atoms) offers greater hydrogen-bonding capacity and metabolic stability compared to the 1,3-oxazole in ’s compound, which has one nitrogen and one oxygen. This difference may influence target selectivity .

- Benzothiazole vs. Furan : Neuroprotective compounds in use benzothiazole, a π-rich aromatic system, whereas the target’s furan ring is smaller and less conjugated. This structural divergence suggests distinct pharmacophore requirements for neuroprotection versus other activities .

Q & A

Q. Optimized Conditions :

- Solvents : Ethanol or DMF for solubility and reactivity .

- Catalysts : Triethylamine or acetic anhydride to accelerate coupling reactions .

- Temperature : 60–80°C for cyclization steps; room temperature for thioether formation .

- Purity Control : TLC and HPLC for real-time monitoring .

Which analytical techniques are critical for confirming the structure and purity of this compound?

Basic Research Question

Key techniques include:

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., phenoxymethyl, furan carboxylate) .

- Example: Aromatic protons in the 1,3,4-oxadiazole ring appear at δ 7.5–8.5 ppm .

Mass Spectrometry (MS) :

High-Performance Liquid Chromatography (HPLC) :

Q. Mechanistic Insights :

- Quinazoline analogs : Demonstrated IC₅₀ values of 2–10 µM against cancer cell lines .

- Fluorinated derivatives : Improved pharmacokinetics due to increased lipophilicity .

How can researchers resolve discrepancies in spectroscopic data during characterization?

Advanced Research Question

Strategies include:

Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., methyl 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)butanoate ).

Isotopic Labeling : Use ¹⁹F NMR for fluorinated derivatives to trace substituent effects .

Computational Modeling : Predict spectral data using DFT calculations .

Case Study : Discrepancies in δ 7.04–7.05 ppm (aromatic protons) resolved by referencing 2-chloro-4-methoxyphenyl derivatives .

What strategies optimize the compound's synthetic yield while minimizing by-products?

Advanced Research Question

Solvent Optimization : Polar aprotic solvents (DMF) improve reaction homogeneity .

Catalyst Screening : Triethylamine increases coupling efficiency by 20–30% .

Temperature Gradients : Gradual heating (40°C → 80°C) reduces side reactions during cyclization .

Q. Yield Data :

| Step | Yield (Unoptimized) | Yield (Optimized) |

|---|---|---|

| Oxadiazole Formation | 55% | 82% |

| Thioether Coupling | 60% | 87% |

How do substituent variations impact its biological efficacy and selectivity?

Advanced Research Question

Substituent effects are critical for SAR:

Halogen Substituents :

- Fluoro : Enhances bioavailability (logP = 2.1 vs. 1.8 for chloro) .

- Chloro/Bromo : Increase cytotoxicity but reduce solubility .

Methoxy Groups : Improve target binding (e.g., IC₅₀ = 5.2 µM vs. 12.4 µM for non-methoxy analogs) .

Q. Comparative Table :

| Substituent | Bioactivity (IC₅₀, µM) | Selectivity Index |

|---|---|---|

| 2-Fluorophenyl | 3.8 ± 0.2 | 12.5 |

| 4-Methoxyphenyl | 5.2 ± 0.3 | 8.7 |

| 2-Chlorophenyl | 7.1 ± 0.4 | 5.9 |

| Data adapted from |

What in silico methods predict its interaction with biological targets?

Advanced Research Question

Molecular Docking :

Pharmacophore Modeling :

- Identifies critical hydrogen bonds with His-104 and Asp-813 residues .

MD Simulations :

Case Study : Docking scores of -9.2 kcal/mol for 1,3,4-oxadiazole derivatives with EGFR .

What are the challenges in scaling up synthesis without compromising purity?

Advanced Research Question

Key challenges and solutions:

By-Product Accumulation :

Purification at Scale :

- Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .

Catalyst Recovery :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.